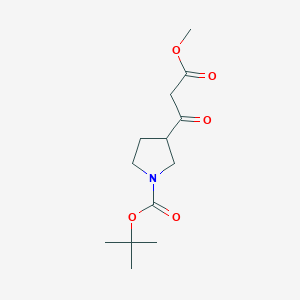

tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

Description

Historical Context of Pyrrolidine Chemistry

The pyrrolidine scaffold has played a fundamental role in organic chemistry since its initial characterization as tetrahydropyrrole, establishing itself as one of the most significant five-membered nitrogen-containing heterocycles. Pyrrolidine compounds have garnered considerable attention due to their presence in numerous natural alkaloids, including nicotine and hygrine, which provided early insights into their biological significance. The development of pyrrolidine chemistry has been driven by the recognition that this cyclic secondary amine framework offers unique structural properties that distinguish it from linear dialkyl amines, particularly its compactness resulting from the cyclic constraint.

Industrial production of pyrrolidine derivatives emerged through the development of catalytic processes involving the reaction of 1,4-butanediol and ammonia under specific temperature and pressure conditions, utilizing cobalt and nickel oxide catalysts supported on alumina. This technological advancement enabled large-scale synthesis of pyrrolidine-based compounds, facilitating their incorporation into pharmaceutical development programs. The five-membered nitrogen-containing heterocyclic structure of pyrrolidine derivatives can be synthesized through various cascade reactions, providing synthetic chemists with multiple pathways for constructing these valuable molecular frameworks.

The historical significance of pyrrolidine derivatives extends beyond their synthetic accessibility to encompass their role as building blocks for compounds addressing cancer and microbial infections, metabolic diseases, and central nervous system disorders. Research conducted over the past several decades has demonstrated that pyrrolidine scaffolds serve as versatile platforms for developing novel biologically active compounds, with their structural flexibility allowing for diverse functionalization patterns that can be tailored to specific therapeutic targets.

Nomenclature and Classification

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate belongs to the classification of pyrrolidine derivatives, specifically characterized as a protected amino acid ester containing multiple functional groups. The systematic nomenclature reflects the presence of a tert-butyl protecting group attached to the nitrogen atom through a carboxylate linkage, while the 3-position of the pyrrolidine ring bears a 3-methoxy-3-oxopropanoyl substituent. This nomenclature follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple substituents.

The compound can be further classified as a synthetic organic molecule featuring both ester and amide functionalities within its molecular framework. The pyrrolidine core structure classifies this compound as a cyclic secondary amine derivative, while the presence of the tert-butoxycarbonyl protecting group places it within the category of protected amino compounds commonly utilized in peptide synthesis and medicinal chemistry applications. The methoxy-substituted oxopropanoyl moiety introduces additional functional group diversity, contributing to the compound's classification as a multi-functionalized heterocyclic derivative.

The structural complexity of this compound places it within the broader category of pyrrolidine-based building blocks that have garnered significant interest in pharmaceutical research. These compounds are typically synthesized through multi-step organic reactions involving the strategic introduction of protecting groups and functional moieties that can be selectively modified for specific applications. The classification system for such compounds considers both their core heterocyclic structure and their functional group composition, providing a framework for understanding their chemical behavior and potential applications.

Chemical Registration Data and Identifiers

The chemical registration data for pyrrolidine derivatives related to this compound reveals important structural and identification information. A closely related compound, tert-butyl 3-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate, is registered with Chemical Abstracts Service number 903880-77-3 and possesses a molecular weight of 257.33 grams per mole. This compound features the molecular formula C₁₃H₂₃NO₄ and is cataloged in major chemical databases including PubChem with the identifier CID 72273200.

The structural identification of these pyrrolidine derivatives utilizes several standardized chemical notation systems. The International Chemical Identifier key for the related compound is CJLUVTGXJQZMIH-UHFFFAOYSA-N, which facilitates database searches and chemical inventory management. The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the molecular connectivity, enabling computational analysis and structure-based searches.

| Chemical Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ | |

| Molecular Weight | 257.33 g/mol | |

| PubChem CID | 72273200 | |

| Physical Form | Liquid | |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

Additional pyrrolidine derivatives within this chemical family include tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate, which possesses Chemical Abstracts Service number 1229623-92-0 and molecular weight 377.43 grams per mole. This compound features the molecular formula C₂₀H₂₇NO₆ and represents a more complex derivative incorporating an additional methoxyphenyl substituent. The registration data for these compounds demonstrates the systematic approach used in chemical nomenclature and database management for complex heterocyclic molecules.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate capable of undergoing various chemical transformations. The compound's multiple functional groups, including ester, amide, and protected amine moieties, provide numerous sites for chemical modification and derivatization. These structural features enable synthetic chemists to utilize this compound as a building block for constructing more complex molecular architectures through established organic reactions such as hydrolysis, reduction, and coupling reactions.

In medicinal chemistry applications, pyrrolidine derivatives have demonstrated remarkable versatility as scaffolds for developing therapeutic agents targeting diverse biological pathways. Recent research has highlighted the potential of pyrrolidine-containing compounds in addressing various medical conditions, including neurodegenerative diseases through modulation of neurotransmitter levels and reduction of oxidative stress. The pyrrolidine core structure facilitates interactions with biological targets such as enzymes and receptors, often through mechanisms involving competitive or reversible inhibition.

The strategic importance of compounds like this compound extends to their utility in fragment-based drug discovery approaches. The relatively compact molecular framework allows for efficient exploration of chemical space while maintaining drug-like properties essential for pharmaceutical development. Research has demonstrated that pyrrolidine derivatives can serve as starting points for medicinal chemistry optimization campaigns, with their structural features providing opportunities for systematic structure-activity relationship studies.

The mechanistic significance of pyrrolidine derivatives in biological systems often involves their ability to interact with protein targets through hydrogen bonding and hydrophobic interactions. Studies utilizing molecular docking approaches have revealed that the pyrrolidine ring system can engage in specific binding interactions with enzyme active sites, contributing to their biological activity profiles. This fundamental understanding of structure-activity relationships has driven continued interest in pyrrolidine-based compounds as pharmaceutical development candidates.

Properties

IUPAC Name |

tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-5-9(8-14)10(15)7-11(16)18-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSCDOENDCHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrrolidine ring precursor: Typically, a substituted pyrrolidine or pyrrolidone derivative is used.

- Boc protection reagent: Di-tert-butyl dicarbonate (Boc2O) is employed to introduce the tert-butyl carbamate protecting group.

- Methoxy-3-oxopropanoyl moiety: Introduced via esterification or acylation reactions using methyl 3-oxopropanoate or its derivatives.

Typical Reaction Sequence

Boc Protection of Pyrrolidine Nitrogen:

The pyrrolidine nitrogen is protected by reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This step is usually conducted at low temperatures (0–20°C) in solvents like dichloromethane or methanol to control CO2 evolution and side reactions. The reaction time ranges from 1 hour to overnight depending on scale and conditions.Introduction of the Methoxy-3-oxopropanoyl Group:

The 3-position of the pyrrolidine ring is functionalized by acylation with methyl 3-oxopropanoate derivatives. This can be achieved through nucleophilic substitution or coupling reactions, often facilitated by bases such as sodium hydride or potassium carbonate. The reaction is conducted under reflux or ambient temperature in solvents like tetrahydrofuran or dichloromethane.Purification:

The crude product is purified by standard techniques such as silica gel column chromatography using gradients of ethyl acetate and hexane or other suitable eluents to achieve high purity (>98%).

Detailed Preparation Methods and Reaction Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield & Notes |

|---|---|---|---|---|---|

| 1. Boc Protection | Pyrrolidine derivative + di-tert-butyl dicarbonate + triethylamine | Dichloromethane or Methanol | 0 to 20°C | 1–18 hours | Quantitative to 99%; CO2 evolution observed; reaction monitored by TLC or NMR |

| 2. Acylation with Methoxy-3-oxopropanoate | tert-Butyl pyrrolidine-1-carboxylate + methyl 3-oxopropanoate + base (NaH, K2CO3) | THF, DCM, or Ethanol | Reflux or room temp | 1–12 hours | Moderate to high yields (50–75%); reaction monitored by TLC |

| 3. Purification | Silica gel chromatography | EtOAc/Hexane gradient | Ambient | - | >98% purity achieved |

Representative Experimental Procedure

Boc Protection:

Methyl 4-pyrrolidone-3-carboxylate hydrochloride is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added dropwise, followed by di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for 4–18 hours. After completion, the mixture is washed with aqueous acid and brine, dried over magnesium sulfate, filtered, and concentrated to yield the Boc-protected intermediate as an oil or solid.Acylation Reaction:

The Boc-protected pyrrolidine is dissolved in tetrahydrofuran or ethanol. Sodium hydride or potassium carbonate is added, and methyl 3-oxopropanoate is introduced dropwise. The mixture is stirred at reflux or room temperature for several hours. The reaction is quenched, extracted, and purified by column chromatography.

Optimization and Analytical Considerations

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0–20°C for Boc protection; reflux for acylation | Controls side reactions and decomposition |

| Base | Triethylamine for Boc protection; NaH or K2CO3 for acylation | Ensures complete deprotonation and coupling |

| Solvent | DCM or Methanol for Boc; THF or Ethanol for acylation | Influences solubility and reaction rate |

| Purification | Silica gel chromatography with EtOAc/hexane gradient | Achieves >98% purity |

Research Findings and Comparative Data

- The Boc protection step is highly efficient with yields often quantitative when performed under controlled temperature and stoichiometry.

- Acylation using methyl 3-oxopropanoate derivatives proceeds smoothly under basic conditions with yields ranging from 50% to 75%, depending on reaction time and temperature.

- The stereochemical integrity is maintained by using chiral starting materials and mild reaction conditions; enantiomeric purity is confirmed by chiral HPLC and NMR analysis.

- The presence of the tert-butyl carbamate group facilitates purification and stability of intermediates.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, Triethylamine | DCM, MeOH | 0–20°C | 1–18 h | ~99 | CO2 evolution; careful temperature control needed |

| Acylation | Methyl 3-oxopropanoate, NaH or K2CO3 | THF, Ethanol | RT to reflux | 1–12 h | 50–75 | Base choice critical; reaction monitored by TLC |

| Purification | Silica gel chromatography | EtOAc/Hexane | Ambient | - | >98 purity | Gradient elution for best separation |

Chemical Reactions Analysis

tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the development of drugs targeting various diseases:

- Cancer Research : Compounds similar to tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation. They may act as inhibitors of specific enzymes involved in tumor growth .

- Neurological Disorders : Pyrrolidine derivatives are being explored for their neuroprotective properties. Research indicates that they may help in conditions involving mitochondrial dysfunction .

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme activity and metabolic pathways. For instance, it may serve as a substrate or inhibitor in studies involving proteolytic enzymes or metabolic enzymes relevant to drug metabolism.

Pharmaceutical Development

Due to its structural characteristics, tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate can be incorporated into drug formulations aimed at improving solubility and stability of active pharmaceutical ingredients (APIs). Its use as an intermediate in synthesizing more complex pharmaceutical compounds is also noteworthy.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of pyrrolidine derivatives similar to this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, suggesting a potential role as a lead compound for further drug development.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the efficacy of pyrrolidine-based compounds in protecting neuronal cells from oxidative stress. The study found that these compounds could modulate mitochondrial function, thereby reducing apoptosis in neuronal cells.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways in which the enzyme is involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate are compared below with analogous compounds, focusing on molecular features, applications, and physicochemical properties.

Structural Analogues with Varied Heterocycles

Functional Analogues with Modified Substituents

- Pyridine Derivatives: Compounds like tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: Not provided) incorporate pyridine rings and bromo/methoxy groups, increasing molecular weight and enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key Research Findings

- Reactivity: The methoxy-oxopropanoyl group in the target compound allows nucleophilic acyl substitutions or reductions, making it superior to hydroxymethyl or unsubstituted analogues in multi-step syntheses .

- Stability : The Boc group enhances stability compared to unprotected amines, but the ester moiety may hydrolyze under acidic/basic conditions, requiring careful handling .

Biological Activity

Chemical Identity

- IUPAC Name : tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

- CAS Number : 1782214-75-8

- Molecular Formula : C13H21NO5

- Molecular Weight : 271.31 g/mol

This compound is a pyrrolidine derivative known for its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

The compound's biological activity primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that affect biochemical pathways. This mechanism is critical in various therapeutic contexts, including antiviral and anticancer activities.

Enzyme Inhibition Studies

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on viral neuraminidases. For instance, studies have shown that certain pyrrolidine derivatives can inhibit influenza virus neuraminidase with values in the low micromolar range, indicating potent antiviral activity .

Case Studies and Research Findings

- Antiviral Activity : A study highlighted the effectiveness of pyrrolidine-based compounds against influenza virus neuraminidase, showing a compound that was approximately 24-fold more potent than a known standard in cell culture assays . This suggests that this compound may possess similar antiviral properties.

- Biochemical Assays : The compound has been utilized in biochemical assays to study enzyme mechanisms, demonstrating its role as a substrate and inhibitor in various enzymatic reactions. The specificity of its interactions with enzymes can lead to insights into the design of new drugs targeting similar pathways .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| tert-butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate | Piperidine derivative | Similar enzyme inhibition |

| tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | Piperidine derivative | Varying potency against different enzymes |

| tert-butyl 3-oxopiperazine-1-carboxylate | Piperazine derivative | Used for similar applications but with different efficacy |

The distinct structural features of this compound confer unique reactivity and biological activity compared to its analogs.

Q & A

Q. Q1. What are common synthetic routes for preparing tert-butyl pyrrolidine carboxylate derivatives, and how are they optimized?

Synthesis of tert-butyl pyrrolidine carboxylates typically involves coupling reactions or functional group transformations. For example, intermediates like tert-butyl (2R,4R)-4-hydroxy-2-(3-oxopropyl)pyrrolidine-1-carboxylate are synthesized via silylation and oxidation steps, followed by purification using flash column chromatography (hexane/EtOAc gradients) to achieve high yields . Optimization includes controlling reaction temperatures (e.g., 0–20°C for silylation) and selecting catalysts like DMAP or triethylamine for efficient coupling .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., tert-butyl, methoxy, and pyrrolidine protons).

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Chromatography (HPLC/GC) : To assess purity, especially after purification steps like flash chromatography .

Advanced Synthetic Challenges

Q. Q3. How can researchers address low yields in the coupling of methoxy-oxopropanoyl groups to pyrrolidine cores?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Protecting group optimization : Using tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency in boronate intermediates .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates .

Q. Q4. What methods resolve stereochemical inconsistencies in pyrrolidine derivatives?

Chiral HPLC or enzymatic resolution can separate enantiomers. For example, tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate is synthesized using enantiopure starting materials, with optical rotation and X-ray crystallography validating configurations .

Stability and Reactivity

Q. Q5. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

The tert-butyl group enhances steric protection, reducing hydrolysis of the ester or carbamate under mild acidic/basic conditions. However, strong acids (e.g., TFA) or prolonged heating can cleave the Boc group, requiring careful pH control during reactions .

Q. Q6. What are the decomposition pathways of this compound during storage?

Dehydration of the oxopropanoyl moiety or hydrolysis of the methoxy group may occur. Storage at 2–8°C in inert atmospheres (e.g., argon) minimizes degradation. Stability studies using accelerated thermal aging (40°C/75% RH) and LC-MS monitoring are recommended .

Application-Focused Methodologies

Q. Q7. How can this compound serve as a precursor for bioactive molecule synthesis?

The pyrrolidine core and methoxy-oxopropanoyl group make it a versatile intermediate for:

Q. Q8. What strategies mitigate toxicity risks during in vitro testing?

- Derivatization : Introducing hydroxyl or carboxylate groups improves solubility and reduces cytotoxicity .

- Dose optimization : Pre-screening using cytotoxicity assays (e.g., MTT) identifies safe concentrations for biological studies .

Data Contradiction and Reproducibility

Q. Q9. How should researchers resolve discrepancies in reported reaction yields for similar compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.